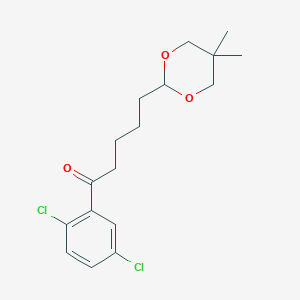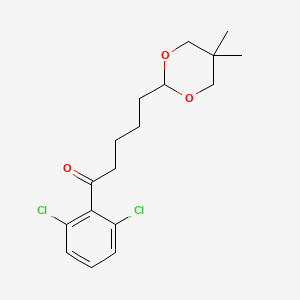![molecular formula C21H27N3O3 B3025262 4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid CAS No. 685524-64-5](/img/structure/B3025262.png)
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid”:
Pharmacological Research
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is being explored for its potential pharmacological properties. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Researchers are particularly interested in its potential as an anti-inflammatory agent, given the presence of the quinoline and piperidine moieties, which are known to exhibit significant biological activities .
Cancer Research
The compound’s unique structure, combining a quinoline derivative with a piperidine ring, makes it a promising candidate for cancer research. Quinoline derivatives have been shown to possess anti-cancer properties, and the addition of the piperidine ring could enhance these effects. Studies are focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Agents
Given the neuroactive potential of piperidine derivatives, 4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is being investigated for its neuroprotective properties. Researchers are examining its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where it may help in protecting neurons from oxidative stress and apoptosis .
Antimicrobial Research
The compound is also being studied for its antimicrobial properties. The quinoline moiety is known for its antimicrobial activity, and the addition of the piperidine ring could potentially enhance its efficacy against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Enzyme Inhibition Studies
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is being explored as a potential enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in the study of enzymes involved in metabolic pathways and disease processes .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds .
Proteomics Research
The compound is used in proteomics research to study protein interactions and functions. Its ability to bind to specific proteins makes it useful in identifying and characterizing protein targets, which is crucial for understanding cellular processes and developing new therapeutic strategies .
Material Science
In material science, 4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is being investigated for its potential use in the development of new materials. Its unique chemical properties could be harnessed to create novel polymers and other materials with specific desired properties, such as enhanced durability or specific reactivity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid” is the Genome polyprotein . This protein is found in the Hepatitis C virus genotype 1b (isolate BK) .
Mode of Action
The compound interacts with the Genome polyprotein, which plays a crucial role in the life cycle of the Hepatitis C virus . The core protein of the polyprotein packages viral RNA to form a viral nucleocapsid, and promotes virion budding . It also modulates viral translation initiation by interacting with HCV IRES and 40S ribosomal subunit .
Result of Action
Its interaction with the genome polyprotein suggests it may have an impact on the life cycle of the hepatitis c virus, potentially inhibiting its replication and propagation .
Propiedades
IUPAC Name |
4-[[2-(3,5-dimethylpiperidin-1-yl)-4-methylquinolin-6-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-13-8-14(2)12-24(11-13)19-9-15(3)17-10-16(4-5-18(17)23-19)22-20(25)6-7-21(26)27/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAUAUAIRONSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)






